Pinacidil monohydrate

Vue d'ensemble

Description

Le pinacidil monohydraté est un médicament cyanoguanidine connu pour sa capacité à ouvrir les canaux potassiques sensibles à l'ATP, ce qui entraîne une vasodilatation périphérique des artérioles. Ce composé est principalement utilisé comme antihypertenseur en raison de son efficacité à réduire la pression artérielle et la résistance périphérique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du pinacidil implique la condensation de la 4-isothiocyanatopirridine avec la 3,3-diméthyl-2-butanamine pour former un intermédiaire thiourée. Cet intermédiaire est ensuite traité avec un mélange de triphénylphosphine, de tétrachlorure de carbone et de triéthylamine pour donner un carbodiimide asymétrique. Enfin, l'addition de cyanamide conduit à la formation de pinacidil .

Méthodes de production industrielle : La production industrielle de pinacidil monohydraté suit des voies de synthèse similaires mais à plus grande échelle, assurant une pureté et un rendement élevés. Le processus implique un contrôle minutieux des conditions réactionnelles, telles que la température, la pression et les concentrations de réactifs, afin d'optimiser l'efficacité de la production et de minimiser les impuretés .

Analyse Des Réactions Chimiques

Radioligand Binding Studies

Tritiated pinacidil analogues have been synthesized to characterize the interactions of potassium channel openers and blockers with their receptors . Studies using N-cyano-N'-[1,1-dimethyl-[2,2,3,3-3H]propyl]-N"-(3-pyridinyl)guanidine, a tritiated radioligand, have demonstrated that potassium channel openers like pinacidil, cromakalim, aprikalim, diazoxide, and minoxidil, as well as KATP channel blockers such as glibenclamide and eosine, can displace the radioligand from its receptor . This suggests that these compounds interact with the same target protein, potentially involving several allosterically coupled receptor binding sites .

Reactions and Biological Activity

Pinacidil monohydrate binds to ATP-sensitive potassium channels in vascular smooth muscle cells, causing the channels to open. This leads to an increased efflux of potassium ions from the cells, resulting in hyperpolarization of the cell membrane. The hyperpolarization causes relaxation of the smooth muscle and peripheral vasodilation, which lowers blood pressure.

Pharmacokinetics and Distribution

Following oral administration of $$14C]pinacidil, approximately 85% of the radioactivity is recovered in urine and 15% in feces in rats and dogs . The absorption of pinacidil is rapid and almost complete, with a half-life of about 1 hour in rats and 2 hours in dogs . Studies in healthy volunteers showed a similar pharmacokinetic profile to that found in rats and dogs, with food ingestion not affecting the drug's bioavailability .

Interactions with Glibenclamide

Glibenclamide, a KATP channel antagonist, can block the effects of pinacidil . This interaction confirms that pinacidil's mechanism of action involves opening ATP-sensitive potassium channels .

Applications De Recherche Scientifique

Le pinacidil monohydraté a un large éventail d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

Le pinacidil monohydraté exerce ses effets en ouvrant les canaux potassiques sensibles à l'ATP dans les cellules musculaires lisses. Cette action conduit à l'hyperpolarisation de la membrane cellulaire, entraînant la relaxation des muscles lisses vasculaires et une vasodilatation consécutive. Les cibles moléculaires du pinacidil comprennent les canaux potassiques eux-mêmes, et les voies impliquées sont principalement liées à la régulation des niveaux de potassium intracellulaire .

Composés similaires :

Minoxidil : Un autre ouvreur de canaux potassiques utilisé comme antihypertenseur et pour la stimulation de la croissance des cheveux.

Diazoxide : Un ouvreur de canaux potassiques utilisé pour traiter l'hypoglycémie et l'hypertension.

Nicorandil : Un ouvreur de canaux potassiques possédant à la fois des propriétés vasodilatatrices et anti-angineuses.

Comparaison :

Pinacidil vs. Minoxidil : Le pinacidil est plus puissant en termes d'effets antihypertenseurs mais n'a pas les propriétés de stimulation de la croissance des cheveux du minoxidil.

Pinacidil vs. Diazoxide : Les deux composés sont des antihypertenseurs efficaces, mais le diazoxide est également utilisé pour gérer l'hypoglycémie, ce qui n'est pas une propriété du pinacidil.

Pinacidil vs. Nicorandil : Bien que les deux composés soient des ouvreurs de canaux potassiques, le nicorandil possède également des propriétés de type nitrate, ce qui le rend efficace dans le traitement de l'angine.

Le pinacidil monohydraté se distingue par son action spécifique sur les canaux potassiques sensibles à l'ATP et ses puissants effets antihypertenseurs, ce qui en fait un composé précieux tant en recherche qu'en milieu clinique.

Mécanisme D'action

Pinacidil monohydrate exerts its effects by opening ATP-sensitive potassium channels in smooth muscle cells. This action leads to hyperpolarization of the cell membrane, resulting in the relaxation of vascular smooth muscle and subsequent vasodilatation. The molecular targets of pinacidil include the potassium channels themselves, and the pathways involved are primarily related to the regulation of intracellular potassium levels .

Comparaison Avec Des Composés Similaires

Minoxidil: Another potassium channel opener used as an antihypertensive agent and for hair growth stimulation.

Diazoxide: A potassium channel opener used to treat hypoglycemia and hypertension.

Nicorandil: A potassium channel opener with both vasodilatory and anti-anginal properties.

Comparison:

Pinacidil vs. Minoxidil: Pinacidil is more potent in terms of its antihypertensive effects but does not have the hair growth-stimulating properties of minoxidil.

Pinacidil vs. Diazoxide: Both compounds are effective antihypertensive agents, but diazoxide is also used to manage hypoglycemia, which is not a property of pinacidil.

Pinacidil vs. Nicorandil: While both compounds are potassium channel openers, nicorandil also has nitrate-like properties, making it effective in treating angina.

Pinacidil monohydrate stands out due to its specific action on ATP-sensitive potassium channels and its potent antihypertensive effects, making it a valuable compound in both research and clinical settings.

Activité Biologique

Pinacidil monohydrate is a cyanoguanidine derivative primarily known for its role as an ATP-sensitive potassium channel opener. This compound has been extensively studied for its biological activity, particularly in the context of hypertension and other vascular conditions. The following sections will provide a detailed overview of its mechanisms, effects on various biological systems, and relevant case studies.

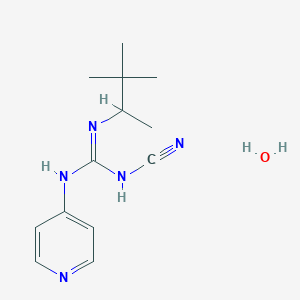

- Chemical Formula : CHNO

- Molecular Weight : 263.345 g/mol

- CAS Number : 85371-64-8

- IUPAC Name : (Z)-N'-cyano-N-(3,3-dimethylbutan-2-yl)-N''-(pyridin-4-yl)guanidine hydrate

Pinacidil acts by opening ATP-sensitive potassium channels located in the smooth muscle cells of blood vessels. This action leads to peripheral vasodilatation , which reduces peripheral vascular resistance and subsequently lowers blood pressure .

1. Antihypertensive Activity

Pinacidil has been primarily used as an antihypertensive agent. Studies have shown that it can effectively lower blood pressure in hypertensive models. For example, a transdermal drug delivery system (TDDS) using pinacidil was evaluated in hypertensive rats, demonstrating a significant reduction in blood pressure (37.96% decrease) over a 48-hour period .

2. Urodynamic Effects

In clinical settings, pinacidil's effects on bladder function have been investigated. A double-blind crossover study involving men with bladder outlet obstruction found that pinacidil did not significantly improve urodynamic variables such as urinary flow or frequency, although it did lead to a decrease in standing blood pressure . This suggests that while pinacidil may affect vascular dynamics, its efficacy in treating bladder instability is limited.

3. Anticonvulsant Properties

Recent studies have explored the potential anticonvulsant effects of pinacidil. In animal models, it was shown to reduce seizure activity induced by pentylenetetrazole (PTZ) and pilocarpine. Behavioral assessments indicated that doses of 5 and 10 mg/kg resulted in significant changes in anxiety-related behaviors, suggesting potential applications in neurological disorders .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60560-33-0 (anhydrous) | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045682 | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85371-64-8 | |

| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?

A1: this compound is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, this compound does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].

Q2: How is this compound absorbed and metabolized in the body?

A2: this compound is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].

Q3: Are there any transdermal delivery systems being researched for this compound?

A3: Yes, researchers are exploring transdermal drug delivery systems for this compound as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for this compound [].

Q4: What are the advantages of developing a transdermal delivery system for this compound?

A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:

- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].

- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].

- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral this compound administration [].

Q5: What analytical methods are used to quantify this compound in biological samples?

A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of this compound in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and this compound as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].

Q6: What is the significance of studying the structure-activity relationship (SAR) of this compound?

A6: Understanding the SAR of this compound is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.

Q7: What are the future research directions for this compound?

A7: Future research on this compound could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.